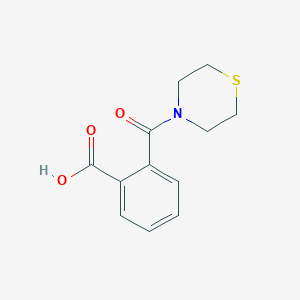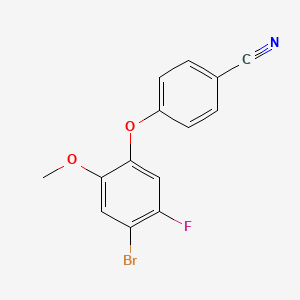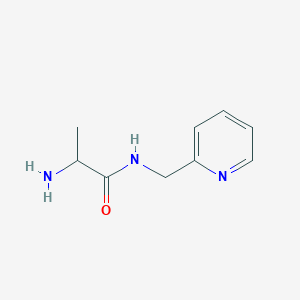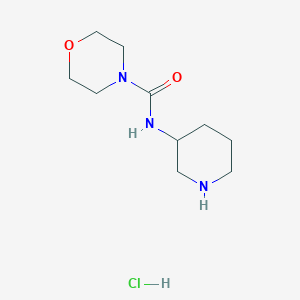![molecular formula C7H6BFN2O2S B14777938 (2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B14777938.png)
(2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid is a compound that belongs to the class of boronic acids, which are known for their versatility in organic synthesis and medicinal chemistry. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a boronic acid group, which is known for its ability to form reversible covalent bonds with diols and other Lewis bases. The presence of the fluorine atom adds to its unique chemical properties, making it a valuable compound in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions to form the thiazole ring. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the boronic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The thiazole ring can undergo reduction reactions to form dihydrothiazoles.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Dihydrothiazoles.
Substitution: Substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
(2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with boronic acids.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property makes it a potent inhibitor of enzymes that have active sites containing serine or threonine residues, such as proteases and kinases. The boronic acid group interacts with the hydroxyl groups of these residues, forming a stable complex that inhibits the enzyme’s activity .
Comparación Con Compuestos Similares
(2-Amino-4-thiazolyl)boronic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(2-Amino-5-chlorobenzo[d]thiazol-4-yl)boronic acid: Contains a chlorine atom instead of fluorine, which can alter its chemical properties and interactions.
(2-Amino-5-methylbenzo[d]thiazol-4-yl)boronic acid: Contains a methyl group, which can influence its steric and electronic properties.
Uniqueness: The presence of the fluorine atom in (2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid enhances its lipophilicity and metabolic stability, making it a unique and valuable compound for various applications in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C7H6BFN2O2S |
|---|---|
Peso molecular |
212.01 g/mol |
Nombre IUPAC |
(2-amino-5-fluoro-1,3-benzothiazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H6BFN2O2S/c9-3-1-2-4-6(5(3)8(12)13)11-7(10)14-4/h1-2,12-13H,(H2,10,11) |
Clave InChI |
SYLHCZDFVDHEBI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC2=C1N=C(S2)N)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Thiophen-3-ylmethylamino)piperidin-1-yl]butanenitrile](/img/structure/B14777856.png)
![Benzyl 3-[(2-amino-3-methylbutanoyl)-methylamino]piperidine-1-carboxylate](/img/structure/B14777857.png)


![Tert-butyl 2-[4-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate](/img/structure/B14777878.png)
![(2R,3R,4R,5R)-2-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-[(1R)-1-hydroxyethyl]-3-methyloxolane-3,4-diol](/img/structure/B14777890.png)


![(E)-1-(benzo[d]oxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B14777906.png)

![[4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B14777922.png)
![2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14777924.png)

![([2,2'-Bipyridine]-4,4'-diylbis(methylene))diphosphonic acid](/img/structure/B14777947.png)
